3-Methylisothiazole-5-carbonitrile 3-Methylisothiazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 57352-00-8
VCID: VC2264059
InChI: InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3
SMILES: CC1=NSC(=C1)C#N
Molecular Formula: C5H4N2S
Molecular Weight: 124.17 g/mol

3-Methylisothiazole-5-carbonitrile

CAS No.: 57352-00-8

Cat. No.: VC2264059

Molecular Formula: C5H4N2S

Molecular Weight: 124.17 g/mol

* For research use only. Not for human or veterinary use.

3-Methylisothiazole-5-carbonitrile - 57352-00-8

Specification

CAS No. 57352-00-8
Molecular Formula C5H4N2S
Molecular Weight 124.17 g/mol
IUPAC Name 3-methyl-1,2-thiazole-5-carbonitrile
Standard InChI InChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3
Standard InChI Key RLKZZTIAXGIKFV-UHFFFAOYSA-N
SMILES CC1=NSC(=C1)C#N
Canonical SMILES CC1=NSC(=C1)C#N

Introduction

Chemical Identification and Properties

3-Methylisothiazole-5-carbonitrile is characterized by several unique chemical identifiers and physical properties that distinguish it from other related compounds. The table below summarizes the key identification parameters:

PropertyValue
CAS No.57352-00-8
Molecular FormulaC5H4N2S
Molecular Weight124.17 g/mol
IUPAC Name3-methyl-1,2-thiazole-5-carbonitrile
Standard InChIInChI=1S/C5H4N2S/c1-4-2-5(3-6)8-7-4/h2H,1H3
Standard InChIKeyRLKZZTIAXGIKFV-UHFFFAOYSA-N
SMILESCC1=NSC(=C1)C#N
PubChem Compound19738255

The compound exhibits a planar structure due to the aromatic nature of the isothiazole ring. The presence of the electron-withdrawing cyano group at position 5 and the electron-donating methyl group at position 3 creates a specific electronic distribution that influences its chemical reactivity and potential biological interactions. This electronic configuration likely contributes to its potential utility in various research applications.

Comparison with Related Compounds

Understanding 3-Methylisothiazole-5-carbonitrile in relation to similar compounds provides valuable context for its properties and potential applications. A particularly relevant comparison is with 5-Amino-3-methyl-isothiazole-4-carbonitrile, another isothiazole derivative with a similar structure but different substitution pattern.

The following table highlights key differences between these related compounds:

Property3-Methylisothiazole-5-carbonitrile5-Amino-3-methyl-isothiazole-4-carbonitrile
CAS No.57352-00-841808-35-9
Molecular FormulaC5H4N2SC5H5N3S
Molecular Weight124.17 g/mol139.18 g/mol
Key Functional GroupsMethyl at position 3, Cyano at position 5Methyl at position 3, Cyano at position 4, Amino at position 5
Hazard ClassificationLimited data availableAcute toxicity (Category 4) via oral, dermal, and inhalation routes; skin and eye irritation (Category 2); may cause respiratory irritation

The addition of the amino group and repositioning of the cyano group in 5-Amino-3-methyl-isothiazole-4-carbonitrile significantly alters its physical and chemical properties compared to 3-Methylisothiazole-5-carbonitrile. These structural differences likely influence:

  • Solubility profiles in various solvents

  • Hydrogen bonding capabilities

  • Reactivity patterns in chemical transformations

  • Potential biological interactions and activities

  • Toxicological properties

Such structural comparisons provide valuable insights for researchers seeking to understand structure-activity relationships among isothiazole derivatives and may guide the design of new compounds with optimized properties.

Research Challenges and Future Directions

The current body of research on 3-Methylisothiazole-5-carbonitrile presents several challenges and opportunities for future investigations. Among the most promising research directions are:

  • Development of more efficient and scalable synthetic routes to produce 3-Methylisothiazole-5-carbonitrile with higher yields and purity

  • Comprehensive characterization of physicochemical properties, including solubility profiles, thermal stability, and spectroscopic data to facilitate its use in various applications

  • Exploration of its potential as a building block for pharmaceutically active compounds, particularly leveraging the reactivity of the cyano group and the isothiazole ring

  • Systematic investigation of specific biological activities through screening against various targets, including enzymes, receptors, and microorganisms

  • Computational studies to predict interactions with biological targets and guide the rational design of derivatives with enhanced properties

  • Structure-activity relationship studies comparing 3-Methylisothiazole-5-carbonitrile with related isothiazole derivatives to identify patterns in biological activities

Given the potential applications of isothiazole derivatives in medicinal chemistry, exploring the specific biological activities of 3-Methylisothiazole-5-carbonitrile could yield valuable insights for drug discovery efforts. The compound's unique structure may provide a useful scaffold for the development of new therapeutic agents.

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